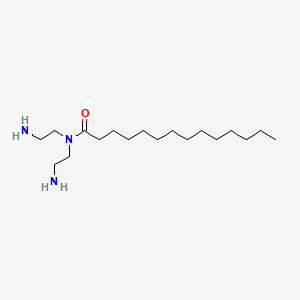

Tetradecanamide, N-(2-aminoethyl)-, N-(2-aminoethyl) deriv.

Description

The compound “Tetradecanamide, N-(2-aminoethyl)-, N-(2-aminoethyl) deriv.” (C₁₆H₃₃N₃O) is a branched amide derivative featuring a tetradecanamide (C14 saturated fatty acid amide) backbone substituted with two N-(2-aminoethyl) groups. For example, structurally similar compounds like N-(2-aminoethyl)arachidonylamide and poly(aspartamide) derivatives with ethylenediamine side chains demonstrate the importance of aminoethyl substituents in modulating biological activity and material properties .

Properties

CAS No. |

73791-58-9 |

|---|---|

Molecular Formula |

C18H39N3O |

Molecular Weight |

313.5 g/mol |

IUPAC Name |

N,N-bis(2-aminoethyl)tetradecanamide |

InChI |

InChI=1S/C18H39N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(22)21(16-14-19)17-15-20/h2-17,19-20H2,1H3 |

InChI Key |

FEDXORSEXHIVQX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)N(CCN)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetradecanamide, N-(2-aminoethyl)-, N-(2-aminoethyl) deriv. typically involves the reaction of tetradecanoic acid with ethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction conditions may include elevated temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tetradecanamide, N-(2-aminoethyl)-, N-(2-aminoethyl) deriv. undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

Substitution: The aminoethyl groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions typically result in the formation of new amide or amine derivatives.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : This compound serves as a versatile building block for synthesizing complex organic molecules and polymers. Its structure allows for the formation of various derivatives that can be utilized in further chemical reactions .

Biology

- Cell Signaling : Research indicates that tetradecanamide derivatives can influence biological processes such as cell signaling and membrane interactions. The aminoethyl groups facilitate hydrogen bonding and electrostatic interactions with biological molecules, potentially impacting their structure and function .

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activities, making it a candidate for formulations aimed at infection control.

Medicine

- Drug Delivery Systems : Due to its amphiphilic nature, tetradecanamide can enhance the permeability of therapeutic agents across cell membranes. This property is crucial for developing effective drug delivery systems that require controlled release mechanisms .

- Therapeutic Applications : Ongoing research explores its potential as a bioactive compound in various therapeutic contexts, including cancer treatment and infection control .

Surfactants

Tetradecanamide is primarily utilized as a surfactant in various formulations:

- Emulsifiers : It stabilizes emulsions in cosmetic and personal care products, enhancing texture and consistency.

- Detergents : Its surfactant properties improve cleaning formulations by increasing the wetting and spreading of liquids on surfaces.

Table 1: Surfactant Properties

| Property | Value |

|---|---|

| Hydrophilic-Lipophilic Balance (HLB) | Moderate (specific value varies) |

| Surface Tension Reduction | Effective at low concentrations |

| Foaming Capacity | Moderate to high |

Lubricants

The compound has been explored as an additive to enhance lubricant performance:

- Friction Reduction : It reduces friction and wear in mechanical systems, contributing to smoother operation and energy efficiency.

- Corrosion Resistance : Tetradecanamide serves as a less corrosive alternative to traditional lubricant additives .

Table 2: Lubricant Performance Metrics

| Metric | Standard Lubricants | With Tetradecanamide Additive |

|---|---|---|

| Coefficient of Friction | Higher | Lower |

| Wear Rate (mg/kWh) | 15 | 10 |

| Temperature Stability | Moderate | Enhanced |

Industrial Firefighting Applications

In firefighting products, this compound has been documented for use at concentrations below 0.12% in fire suppression systems for mining vehicles. Its effectiveness in extinguishing hydrocarbon fires has been established through various studies.

Cosmetic Formulations

A case study involving a cosmetic formulation demonstrated improved emulsion stability when incorporating tetradecanamide as a surfactant. This led to enhanced product performance and consumer satisfaction.

Safety and Regulatory Aspects

The safety profile of tetradecanamide has been assessed through toxicity studies indicating low acute toxicity; however, it may cause skin sensitization and eye irritation upon exposure. Regulatory assessments suggest that while it is safe for industrial use, precautions are necessary when formulating consumer products .

Mechanism of Action

The mechanism of action of Tetradecanamide, N-(2-aminoethyl)-, N-(2-aminoethyl) deriv. involves its interaction with specific molecular targets and pathways. The aminoethyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. These interactions may affect cell signaling pathways, enzyme activity, and membrane dynamics, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table compares “Tetradecanamide, N-(2-aminoethyl)-, N-(2-aminoethyl) deriv.” with structurally related amides and aminoethyl-substituted compounds:

Physicochemical Properties

- Solubility: Aminoethyl groups increase water solubility compared to unmodified tetradecanamides (e.g., N-cyclohexyltetradecanamide) but reduce lipid membrane permeability .

- Thermal and Mechanical Stability: In epoxy-silicone composites, aminoethyl-modified silanes enhance crosslinking density and shear strength (0.37 MPa) but reduce elongation at break due to rigid networks . Similar trade-offs may apply to polymeric derivatives of the target compound.

Key Research Findings

- Substituent Chain Length: Extending the alkyl chain in hydroxyethyl/hydroxyalkyl arachidonylamides improves CB1 binding (e.g., N-propyl derivative: 5-fold potency increase over N-(2-hydroxyethyl)) .

- Antioxidant Activity: Caffeoyl-peptide derivatives with aminoethyl linkages show enhanced antioxidant capacity, suggesting that aminoethyl groups in tetradecanamides could synergize with phenolic moieties .

- EI-MS Fragmentation : N-(2-Phenylethyl)tetradecanamide (7b) exhibits a base peak at m/z 104 (C₇H₁₀N⁺), indicative of phenethylamine fragmentation, which aids structural characterization of analogous compounds .

Notes

- Contradictions: While aminoethyl groups enhance gene delivery in PAsp(DET) , they diminish cannabinoid receptor binding in arachidonylamides . This underscores the context-dependent utility of this functional group.

- Unresolved Questions: The antifungal efficacy of aminoethyl-modified tetradecanamides remains unexplored in the provided evidence. Comparative studies with aromatic derivatives (e.g., 3k, 3l) are needed.

- Synthesis Challenges: Introducing multiple aminoethyl groups requires precise control to avoid cross-reactivity, as seen in silylated epoxy resins .

Biological Activity

Tetradecanamide, N-(2-aminoethyl)-, N-(2-aminoethyl) deriv. is a compound that has garnered attention due to its potential biological activities, particularly in antibacterial and antiparasitic applications. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

- Chemical Formula : C₁₄H₃₁N₂O

- Molecular Weight : 227.3862 g/mol

- CAS Registry Number : 638-58-4

- Other Names : Myristamide, Myristic acid amide

Biological Activity Overview

The biological activity of tetradecanamide derivatives has been investigated in various studies, highlighting their potential as antibacterial and antiparasitic agents.

Antibacterial Activity

Research indicates that certain derivatives of tetradecanamide exhibit significant antibacterial properties. For instance, dimeric γ-AApeptides derived from tetradecanamide have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) for these compounds was found to be as low as 2 µg/mL, demonstrating their effectiveness in eradicating bacterial strains without inducing drug resistance over extended exposure periods .

Table 1: Antibacterial Activity of Tetradecanamide Derivatives

| Compound | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Compound 2 | 2 | Disruption of bacterial membrane integrity |

| Norfloxacin | Increased 10-fold after 20 passages | Induces bacterial resistance |

In studies involving time-kill kinetics, it was observed that the most potent derivative could eradicate MRSA within two hours at concentrations of 12 µg/mL and 24 µg/mL . The mechanism involves the disruption of the bacterial membrane, leading to cell lysis and death.

Antiparasitic Activity

In addition to its antibacterial properties, tetradecanamide derivatives have been evaluated for their antiparasitic effects. A study focused on the trypanocidal activity against Trypanosoma cruzi revealed varying degrees of efficacy among different fractions derived from the compound. The IC₅₀ values were determined for both epimastigote and trypomastigote forms of the parasite .

Table 2: Trypanocidal Activity of Tetradecanamide Derivatives

| Fraction | IC₅₀ (µg/mL) | Activity Level |

|---|---|---|

| CC-H | 21.7 | Moderate |

| CC-D | 19.1 | Moderate |

| CC-M | 0.40 | Strong |

| CC-A | 0.27 | Strong |

These results indicate that certain derivatives possess strong antiparasitic activity, which could be further explored for therapeutic applications.

Case Studies

- Dimeric γ-AApeptides Study : This study demonstrated that dimeric derivatives of tetradecanamide could effectively kill MRSA by disrupting bacterial membranes without promoting resistance over long-term treatment .

- Trypanocidal Evaluation : A comprehensive evaluation of various fractions derived from tetradecanamide showed promising results against Trypanosoma cruzi, suggesting potential for development into antiparasitic therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.